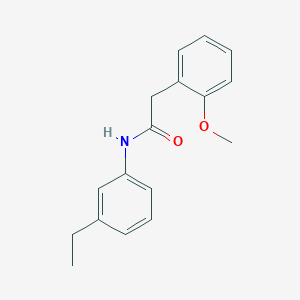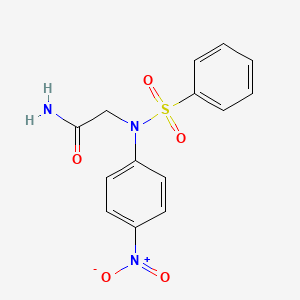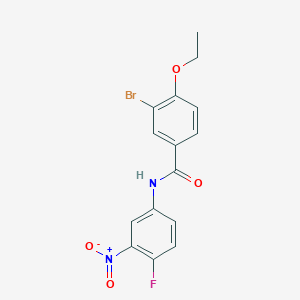
N-(2-chloro-3-pyridinyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-3-pyridinyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as CFM-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-4 is a small molecule inhibitor of a protein called heat shock protein 90 (HSP90), which plays a critical role in the folding and stabilization of many proteins that are involved in cancer cell growth and survival.
Mecanismo De Acción
N-(2-chloro-3-pyridinyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide binds to the ATP-binding site of HSP90, preventing ATP from binding and inhibiting the chaperone function of HSP90. This leads to the degradation of many oncoproteins that are dependent on HSP90 for their stability and function. This compound also induces the expression of heat shock proteins, which can further enhance the degradation of oncoproteins.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth in animal models, and sensitize cancer cells to other chemotherapeutic agents. This compound has also been shown to have anti-inflammatory effects and to inhibit angiogenesis (the formation of new blood vessels that feed tumors).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-3-pyridinyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide is a potent and specific inhibitor of HSP90, making it a valuable tool for studying the role of HSP90 in cancer and other diseases. However, this compound has limited solubility in water, which can make it difficult to use in some experiments. This compound also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
Future research on N-(2-chloro-3-pyridinyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide could focus on developing more potent and soluble analogs of this compound, identifying biomarkers that can predict response to this compound, and investigating the potential of this compound in combination with other chemotherapeutic agents. Additionally, the role of HSP90 in other diseases, such as neurodegenerative diseases and infectious diseases, could be explored using this compound as a tool.
Métodos De Síntesis
The synthesis of N-(2-chloro-3-pyridinyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide involves several steps, including the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridinyl chloride. This intermediate is then reacted with 2-fluoro-5-nitrobenzenesulfonyl chloride to form N-(2-chloro-3-pyridinyl)-2-fluoro-5-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst, and the resulting compound is then reacted with morpholine to form this compound (this compound).
Aplicaciones Científicas De Investigación
N-(2-chloro-3-pyridinyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. HSP90 is overexpressed in many cancer cells and is essential for the stability and function of many oncoproteins. Inhibition of HSP90 by this compound leads to the degradation of these oncoproteins, resulting in cancer cell death. This compound has been shown to be effective against various types of cancer, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O4S/c17-15-14(2-1-5-19-15)20-16(22)12-10-11(3-4-13(12)18)26(23,24)21-6-8-25-9-7-21/h1-5,10H,6-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOPCVVMABSUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5163166.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5163172.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5163175.png)
![6-(2-fluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5163180.png)






![methyl 4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B5163220.png)

